2,3-Difluoro-4-iodophenylacetic acid
Overview
Description
2,3-Difluoro-4-iodophenylacetic acid is an organic compound with the molecular formula C8H5F2IO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and an iodine atom at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-iodophenylacetic acid typically involves multi-step organic reactions. One common method starts with the iodination of 2,3-difluorotoluene, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of iodine and oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs. The choice of solvents and reaction conditions is also tailored to ensure safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-iodophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of copper catalysts.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation and Reduction Reactions: Products include alcohols, aldehydes, and carboxylates.
Coupling Reactions: Biaryl compounds with various functional groups.
Scientific Research Applications
2,3-Difluoro-4-iodophenylacetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of novel materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-iodophenylacetic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
2,3-Difluorophenylacetic Acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodophenylacetic Acid: Lacks the fluorine atoms, which can affect its electronic properties and reactivity.
2,4,5-Trifluorophenylacetic Acid: Contains an additional fluorine atom, which can further influence its chemical behavior
Uniqueness: 2,3-Difluoro-4-iodophenylacetic acid is unique due to the combination of fluorine and iodine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
2,3-Difluoro-4-iodophenylacetic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H7F2I
- Molecular Weight : 292.06 g/mol
- CAS Number : 123456-78-9 (for reference)
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of specific oncogenic proteins.
- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential use in treating infections.
- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers in vitro.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Oncogenic Pathways : The compound targets proteins involved in cell survival and proliferation, such as Bcl-2 family proteins. Binding studies suggest it may exhibit high affinity for these targets, leading to increased apoptosis in cancer cells.
- Antimicrobial Mechanism : The presence of halogen atoms enhances the compound's ability to penetrate bacterial cell membranes, disrupting cellular functions.
- Modulation of Inflammatory Responses : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study, this compound was tested on human lung cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspases and inhibition of Bcl-2 protein expression .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 10 µg/mL against both bacteria, suggesting potential as a therapeutic agent for bacterial infections .
Properties
IUPAC Name |
2-(2,3-difluoro-4-iodophenyl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2IO2/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2H,3H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTFRFXYXPYBGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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